2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring substituted with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Phenylethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The presence of the trifluoromethyl group in 2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from similar compounds
Properties
IUPAC Name |
2-(1-phenylethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-7(8-5-3-2-4-6-8)17-12-18-10(13(14,15)16)9(21-12)11(19)20/h2-7H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIRHLUYXPQAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=C(S2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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